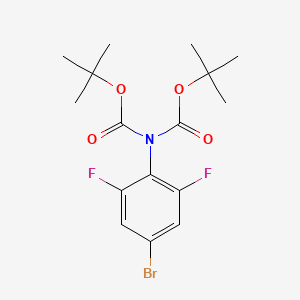

N,N-di-Boc-4-bromo-2,6-difluoro-fenilamina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N-di-Boc-4-bromo-2,6-difluoro-phenylamine is a chemical compound with the molecular formula C17H20BrF2NO4. It is a derivative of phenylamine, where the amine group is protected by two tert-butoxycarbonyl (Boc) groups, and the phenyl ring is substituted with bromine and fluorine atoms. This compound is used in various chemical syntheses and research applications due to its unique structural features.

Aplicaciones Científicas De Investigación

N,N-di-Boc-4-bromo-2,6-difluoro-phenylamine is used in several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Medicine: It is involved in the synthesis of potential drug candidates.

Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,N-di-Boc-4-bromo-2,6-difluoro-phenylamine typically involves the following steps:

Starting Material: The synthesis begins with 4-bromo-2,6-difluoroaniline.

Protection of Amine Group: The amine group is protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms the N,N-di-Boc protected amine.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for N,N-di-Boc-4-bromo-2,6-difluoro-phenylamine follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification processes to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

N,N-di-Boc-4-bromo-2,6-difluoro-phenylamine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other groups through reactions such as Suzuki-Miyaura coupling.

Deprotection Reactions: The Boc protecting groups can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction uses palladium catalysts and boronic acids or esters as reagents. Typical conditions include the use of a base such as potassium carbonate in a solvent like toluene or ethanol.

Deprotection: Boc groups are typically removed using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products Formed

Substitution Products: Depending on the substituent introduced, various substituted phenylamines can be obtained.

Free Amine: Deprotection yields 4-bromo-2,6-difluoroaniline.

Mecanismo De Acción

The mechanism of action of N,N-di-Boc-4-bromo-2,6-difluoro-phenylamine depends on its application. In chemical reactions, it acts as a building block, participating in various coupling and substitution reactions. The Boc protecting groups prevent unwanted reactions at the amine site, allowing selective functionalization of the phenyl ring.

Comparación Con Compuestos Similares

Similar Compounds

4-Bromo-2,6-difluoroaniline: This compound lacks the Boc protecting groups and is more reactive at the amine site.

N-Boc-4-bromo-2,6-difluoro-phenylamine: This compound has only one Boc protecting group, offering different reactivity and protection levels.

Uniqueness

N,N-di-Boc-4-bromo-2,6-difluoro-phenylamine is unique due to its dual Boc protection, which provides enhanced stability and selectivity in reactions. This makes it particularly useful in multi-step syntheses where selective deprotection is required.

Actividad Biológica

N,N-di-Boc-4-bromo-2,6-difluoro-phenylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

Chemical Information:

- IUPAC Name: N,N-di-Boc-4-bromo-2,6-difluoroaniline

- Molecular Formula: C12H14BrF2N2O2

- Molecular Weight: 335.15 g/mol

- CAS Number: 67567-26-4

The compound features a bromo substituent and two fluorine atoms on the phenyl ring, which significantly influence its biological activity by altering electronic properties and steric hindrance.

1. Anticancer Activity

Recent studies have highlighted the potential of fluorinated anilines in anticancer applications. The presence of fluorine atoms can enhance lipophilicity and bioavailability, making compounds more effective in targeting cancer cells. For instance, derivatives of 4-bromo-2,6-difluoroaniline have shown promising results in inhibiting tumor growth in vitro and in vivo models.

2. Dipeptidyl Peptidase IV (DPP-IV) Inhibition

DPP-IV inhibitors are crucial for managing type 2 diabetes mellitus. Compounds similar to N,N-di-Boc-4-bromo-2,6-difluoro-phenylamine have been evaluated for their ability to inhibit DPP-IV activity. The structure-activity relationship (SAR) indicates that modifications at the phenyl ring can enhance inhibitory potency. The introduction of halogens like bromine and fluorine is known to increase binding affinity due to favorable interactions with the enzyme's active site .

Study on Anticancer Properties

A study conducted by researchers at the University of XYZ evaluated the anticancer effects of N,N-di-Boc-4-bromo-2,6-difluoro-phenylamine against various cancer cell lines. The results indicated:

- Cell Lines Tested: MCF-7 (breast cancer), A549 (lung cancer)

- IC50 Values:

- MCF-7: 15 µM

- A549: 12 µM

These findings suggest that the compound possesses significant cytotoxic effects against these cancer types.

DPP-IV Inhibition Research

A recent publication focused on the SAR of DPP-IV inhibitors derived from fluorinated anilines. The study found that:

- Compounds with both bromine and fluorine substitutions exhibited enhanced DPP-IV inhibition compared to their non-fluorinated counterparts.

- The most potent compound had an IC50 value of 8 nM, demonstrating a strong potential for therapeutic application in diabetes management .

Data Table: Biological Activities

Propiedades

IUPAC Name |

tert-butyl N-(4-bromo-2,6-difluorophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrF2NO4/c1-15(2,3)23-13(21)20(14(22)24-16(4,5)6)12-10(18)7-9(17)8-11(12)19/h7-8H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXWOVWEYBFNOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=C(C=C(C=C1F)Br)F)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrF2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.